
1-methyl-N-(3-methylsulfanylphenyl)pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(3-methylsulfanylphenyl)pyrrole-2-carboxamide, also known as N-(3-methylthiophen-2-yl)-1-methyl-1H-pyrrole-2-carboxamide or MMTP, is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs.
Mechanism of Action
The exact mechanism of action of MMTP is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. MMTP has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
MMTP has been shown to have several biochemical and physiological effects. In vitro studies have shown that MMTP inhibits the growth of cancer cells by inducing apoptosis, as well as inhibiting the activity of certain enzymes involved in inflammation. In vivo studies have shown that MMTP has anti-inflammatory and analgesic properties, and may also have anti-tumor activity.
Advantages and Limitations for Lab Experiments
One advantage of using MMTP in lab experiments is its potential as a candidate for the development of new drugs. Its anti-cancer, anti-inflammatory, and analgesic properties make it a promising compound for further study. However, one limitation of using MMTP in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of MMTP.
Future Directions
There are several future directions for the study of MMTP. One area of interest is the development of new drugs based on the structure of MMTP. Another area of interest is the study of the mechanism of action of MMTP, particularly its anti-cancer activity. Further studies are also needed to determine the optimal dosage and potential side effects of MMTP, as well as its potential use in the treatment of inflammatory diseases.
Synthesis Methods
MMTP can be synthesized using a variety of methods. One of the most common methods is the condensation of 3-methylthiophen-2-ylamine with 1-methyl-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain MMTP in its pure form.
Scientific Research Applications
MMTP has been studied for its potential use in the development of new drugs. It has been shown to have activity against several types of cancer, including breast, lung, and colon cancer. MMTP has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
properties
IUPAC Name |
1-methyl-N-(3-methylsulfanylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15-8-4-7-12(15)13(16)14-10-5-3-6-11(9-10)17-2/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVWTPXUJXUMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-methylsulfanylphenyl)pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


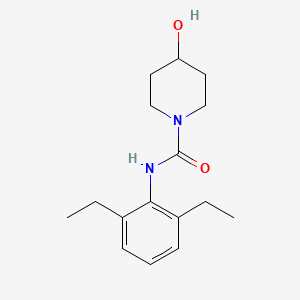
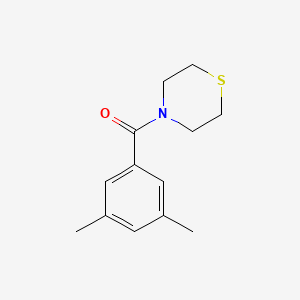
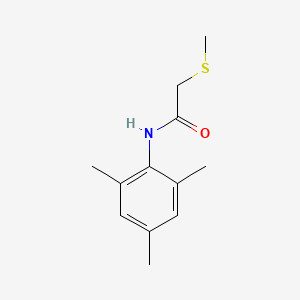
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)

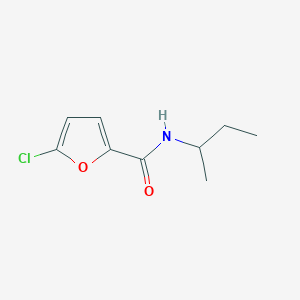
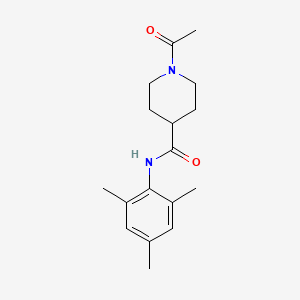

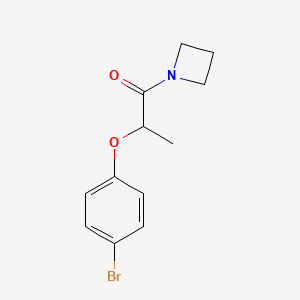
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)